N-(2-methylphenyl)-5-nitro-N-(5-nitropyridin-2-yl)pyridin-2-amine
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Overview
Description
N-(2-methylphenyl)-5-nitro-N-(5-nitropyridin-2-yl)pyridin-2-amine is a complex organic compound characterized by the presence of a 2-methylphenyl group and two 5-nitro-2-pyridyl groups attached to a central nitrogen atom
Preparation Methods
The synthesis of N-(2-methylphenyl)-5-nitro-N-(5-nitropyridin-2-yl)pyridin-2-amine typically involves the reaction of 2-methylphenylamine with 5-nitro-2-pyridyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product in high purity.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
N-(2-methylphenyl)-5-nitro-N-(5-nitropyridin-2-yl)pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding nitro derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can convert the nitro groups to amino groups, resulting in the formation of N-(2-methylphenyl)-N,N-bis(2-aminopyridyl)amine.
Substitution: The compound can undergo nucleophilic substitution reactions where the nitro groups are replaced by other functional groups such as halides or alkyl groups using appropriate reagents and conditions.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the nitro or pyridyl groups.
Scientific Research Applications
N-(2-methylphenyl)-5-nitro-N-(5-nitropyridin-2-yl)pyridin-2-amine has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals, which can be studied for their catalytic properties.
Biology: The compound’s derivatives are investigated for their potential as antimicrobial or anticancer agents due to their ability to interact with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications, including as an inhibitor of specific enzymes or receptors.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(2-methylphenyl)-5-nitro-N-(5-nitropyridin-2-yl)pyridin-2-amine involves its interaction with molecular targets such as enzymes or receptors. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can modify the activity of target proteins. The compound’s ability to form coordination complexes with metal ions also plays a role in its mechanism of action, influencing various biochemical pathways.
Comparison with Similar Compounds
N-(2-methylphenyl)-5-nitro-N-(5-nitropyridin-2-yl)pyridin-2-amine can be compared with other similar compounds such as:
N-(2-methylphenyl)-N,N-bis(2-pyridyl)amine: Lacks the nitro groups, resulting in different chemical reactivity and biological activity.
N-(2-chlorophenyl)-N,N-bis(5-nitro-2-pyridyl)amine: Contains a chlorine atom instead of a methyl group, which can affect its electronic properties and interactions with molecular targets.
N-(2-methoxyphenyl)-N,N-bis(5-nitro-2-pyridyl)amine: The presence of a methoxy group can influence its solubility and reactivity compared to the methyl-substituted compound.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C17H13N5O4 |
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Molecular Weight |
351.32g/mol |
IUPAC Name |
N-(2-methylphenyl)-5-nitro-N-(5-nitropyridin-2-yl)pyridin-2-amine |
InChI |
InChI=1S/C17H13N5O4/c1-12-4-2-3-5-15(12)20(16-8-6-13(10-18-16)21(23)24)17-9-7-14(11-19-17)22(25)26/h2-11H,1H3 |
InChI Key |
QKQFKEOKZKONEH-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1N(C2=NC=C(C=C2)[N+](=O)[O-])C3=NC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC=CC=C1N(C2=NC=C(C=C2)[N+](=O)[O-])C3=NC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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